1-Adamantylphosphonic acid
Overview
Description
1-Adamantylphosphonic acid is an organophosphorus compound with the chemical formula C10H17O3P. It is derived from adamantane, a highly stable and symmetrical hydrocarbon, and contains a phosphonic acid group. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry .
Mechanism of Action
Target of Action
1-Adamantylphosphonic acid, a derivative of adamantane, is a complex molecule with unique propertiesIt’s known that adamantane derivatives have been used as precursors for amino and phosphine-substituted diamondoids . These diamondoids have shown potential in therapeutic applications and metal catalysis .
Mode of Action
For instance, the dichlorophosphorylation of 1-adamantylmethanol leads to the formation of 3-homoadamantylphosphonic dichloride . This suggests that this compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
Phosphonates, which include this compound, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that this compound could impact various biochemical pathways by modulating enzyme activity.
Pharmacokinetics
For instance, the pharmacokinetics of drugs are often influenced by factors such as solubility, protein binding, and the major clearing pathway of the agent .
Result of Action
Given its potential to inhibit metabolic enzymes, it could have significant impacts on cellular metabolism and function .
Biochemical Analysis
Biochemical Properties
1-Adamantylphosphonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For example, this compound has been shown to interact with enzymes involved in phosphate metabolism, such as alkaline phosphatase, by forming stable complexes that inhibit enzyme activity . Additionally, it can interact with proteins that have phosphate-binding domains, altering their function and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration usedFor instance, this compound has been observed to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways . This modulation can lead to changes in the phosphorylation status of key signaling proteins, thereby affecting downstream cellular responses. Furthermore, this compound can impact gene expression by altering the activity of transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of enzymes involved in phosphate metabolism . This binding prevents the enzymes from interacting with their natural substrates, thereby inhibiting their catalytic activity. Additionally, this compound can form complexes with metal ions, which are often required cofactors for enzyme activity. By sequestering these metal ions, the compound can further inhibit enzyme function. Moreover, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings due to factors such as stability, degradation, and long-term cellular responses. In vitro studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods . This degradation can lead to a decrease in its inhibitory effects on enzymes and other biomolecules. Long-term exposure to this compound in cell culture systems has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These effects are likely due to the compound’s impact on cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its ability to inhibit critical enzymes and disrupt metabolic processes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit significant biological responses. These findings highlight the importance of careful dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to phosphate metabolism. It interacts with enzymes such as alkaline phosphatase and phosphodiesterases, which play key roles in the hydrolysis of phosphate esters . By inhibiting these enzymes, this compound can alter the levels of phosphate-containing metabolites and affect metabolic flux through these pathways. Additionally, the compound can influence the activity of kinases and phosphatases, further impacting cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the uptake and localization of the compound to various cellular compartments . For example, this compound can bind to phosphate transporters on the cell membrane, allowing it to enter the cell and accumulate in the cytoplasm. Once inside the cell, the compound may interact with intracellular binding proteins that direct its localization to specific organelles, such as the nucleus or mitochondria.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific cellular compartments, where it can exert its biochemical effects . For instance, this compound may be localized to the nucleus through interactions with nuclear localization signals on binding proteins. In the nucleus, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins. Similarly, localization to the mitochondria can impact cellular energy production and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Adamantylphosphonic acid can be synthesized through the dichlorophosphorylation of adamantanols and 1-adamantylcarbinols. This process involves the reaction of adamantan-1-ol with phosphorus trichloride in the presence of trifluoroacetic acid . The reaction conditions typically include room temperature and a stoichiometric ratio of reactants to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-Adamantylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The phosphonic acid group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted adamantylphosphonic acid compounds
Scientific Research Applications
1-Adamantylphosphonic acid has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the carbonylation of olefins with phosphines.
Biology: The compound’s structural properties make it useful in the study of molecular interactions and enzyme inhibition.
Industry: It is employed in the production of advanced materials and as a ligand in coordination chemistry
Comparison with Similar Compounds
Similar Compounds
1-Adamantylacetic acid: Similar in structure but contains an acetic acid group instead of a phosphonic acid group.
Di(1-adamantyl)phosphinic acid: Contains two adamantyl groups and a phosphinic acid group.
1-Adamantylmethanol: Contains a hydroxyl group instead of a phosphonic acid group.
Uniqueness
1-Adamantylphosphonic acid is unique due to its combination of the adamantyl structure with a phosphonic acid group. This combination imparts stability and reactivity, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
1-adamantylphosphonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17O3P/c11-14(12,13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVVUJAREKFGTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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